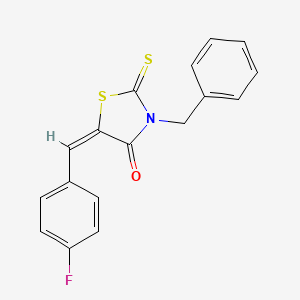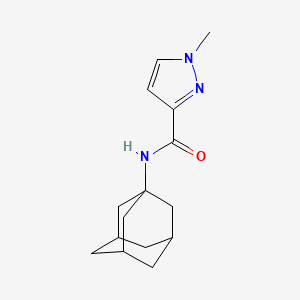![molecular formula C20H18N2O2 B7459343 N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide, also known as AMN082, is a small molecule that has been extensively studied for its potential applications in scientific research. AMN082 is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7), which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
作用機序
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide is a selective agonist of the mGluR7 receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This mechanism of action is thought to underlie the neuroprotective effects of N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide, as it reduces the excitotoxicity that can lead to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to modulate the immune system. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to increase the release of dopamine in the brain, which may underlie its potential applications in treating drug addiction and depression.
実験室実験の利点と制限
One of the main advantages of using N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide in lab experiments is its selectivity for the mGluR7 receptor. This allows researchers to specifically target this receptor and study its effects without interfering with other signaling pathways. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to be stable and to have a long half-life, which makes it suitable for use in in vivo experiments. One of the limitations of using N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are a number of future directions for research on N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide. One area of interest is its potential applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential applications in treating drug addiction and depression. Additionally, there is interest in developing more potent and selective agonists of the mGluR7 receptor that may have even greater therapeutic potential.
合成法
The synthesis method of N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide involves the reaction of 4-methylnaphthalene-1-carboxylic acid with acetic anhydride and 4-aminophenylacetic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide. The yield of this synthesis method is approximately 60%.
科学的研究の応用
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects and to modulate the immune system. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been studied for its potential applications in treating drug addiction and depression.
特性
IUPAC Name |
N-(4-acetamidophenyl)-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-7-12-19(18-6-4-3-5-17(13)18)20(24)22-16-10-8-15(9-11-16)21-14(2)23/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALBVANJCFJINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)

![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)


![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)

![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)